molecular formula C7H5F2NO2 B141226 2-Amino-3,5-difluorobenzoic acid CAS No. 126674-78-0

2-Amino-3,5-difluorobenzoic acid

Cat. No. B141226
M. Wt: 173.12 g/mol
InChI Key: NORJRQVQTYNLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5-difluorobenzoic acid is a derivative of benzoic acid where the benzene ring is substituted with amino and fluorine groups at positions 2 and 3,5 respectively. Although the provided papers do not directly discuss 2-amino-3,5-difluorobenzoic acid, they provide insights into the behavior of similar compounds which can be extrapolated to understand the properties and reactivity of 2-amino-3,5-difluorobenzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 2-aminobenzoic acid derivatives, involves reactions with α,β-acetylenic γ-hydroxy nitriles. These reactions yield a new class of unnatural amino acids in a zwitterionic form, indicating that the synthesis of 2-amino-3,5-difluorobenzoic acid could potentially follow similar pathways, possibly leading to interesting zwitterionic derivatives .

Molecular Structure Analysis

While the papers do not directly address the molecular structure of 2-amino-3,5-difluorobenzoic acid, they do discuss the structural characterization of a cocrystal involving 2-amino-5-chloropyridine and 3-methylbenzoic acid. This suggests that the molecular structure of 2-amino-3,5-difluorobenzoic acid could also be studied using techniques such as single crystal X-ray diffraction, which would provide detailed information about its geometry and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles leads to different transformations, such as esterification and acetylene hydration. This implies that 2-amino-3,5-difluorobenzoic acid may also undergo similar reactions under the right conditions, potentially acting as a catalyst in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-amino-3,5-difluorobenzoic acid can be deduced from experimental methods like FTIR, NMR spectroscopies, and PXRD analysis. These methods confirm the presence of functional groups and help in understanding the compound's stability and reactivity. Theoretical calculations such as DFT can predict molecular geometry and vibrational frequencies, which are essential for understanding the physical properties of 2-amino-3,5-difluorobenzoic acid .

Scientific Research Applications

Spectroscopy and Computational Studies

  • FT-Raman and FT-IR Spectra Analysis : The Fourier transform Raman and Fourier transform infrared spectra of 2-amino-4,5-difluorobenzoic acid were studied in detail. This research offers insights into the spectroscopic properties and thermodynamic functions of similar compounds, which could be applicable to 2-Amino-3,5-difluorobenzoic acid as well (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).

Unnatural Amino Acids and Peptide Synthesis

  • Peptide Beta-Sheet Formation : An unnatural amino acid mimicking a tripeptide β-strand and forming β-sheetlike hydrogen-bonded dimers was studied. This type of research could be relevant for understanding how derivatives like 2-Amino-3,5-difluorobenzoic acid interact in peptide formations (Nowick et al., 2000).

X-Ray Diffraction and Computational Methods

  • Structural Characterization : Studies on similar compounds, such as 2-amino-3,5-diiodobenzoic acid, using X-ray diffraction, FT-IR spectroscopy, and computational methods can inform the structural and molecular analysis of 2-Amino-3,5-difluorobenzoic acid (Yıldırım et al., 2015).

Crystal Structure and Hydrogen Bonding

  • Molecular Cocrystals Analysis : The study of molecular cocrystals involving similar compounds provides insight into crystal structures and hydrogen bonding, which could be applicable to 2-Amino-3,5-difluorobenzoic acid (Smith, Lynch, Byriel, & Kennard, 1995).

N-Glycan Derivatization in Mass Spectrometry

  • On-MALDI-Target N-Glycan Amination : The use of related compounds in labeling N-glycans for mass spectrometry analysis could imply similar applications for 2-Amino-3,5-difluorobenzoic acid in glycan analysis (Hronowski, Wang, Sosic, & Wei, 2020).

Soil and Water Studies

  • Fluorobenzoate Tracers in Surface Soils : Research on the transport properties of fluorinated benzoic acid derivatives in soil and water can inform environmental applications of 2-Amino-3,5-difluorobenzoic acid (Jaynes, 1994).

Safety And Hazards

The compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and carries a signal word of "Warning" . Specific hazard and precautionary statements are not available in the searched data.

properties

IUPAC Name

2-amino-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORJRQVQTYNLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562624
Record name 2-Amino-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-difluorobenzoic acid

CAS RN

126674-78-0
Record name 2-Amino-3,5-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126674-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,5-difluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,5-Difluoro-2-nitro-benzoic acid (2.908 g, 0.01432 mol), 10% Palladium on Carbon (50% Wet) (0.61 g). and Methanol (15 mL) was shaken under an atmosphere of Hydrogen at 38 PSI overnight. The reaction mixture was filtered through celite and concentrated under reduced pressure and azeotroped with toluene to give 2-Amino-3,5-difluoro-benzoic acid as off white solids (2.44 g, 99%). 1H-NMR (CDCl3): 7.45 (d, 1H, J=9.3 Hz), 7.03 (m, 1H), 5.65 (br s, 2H).
Quantity
2.908 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3,5-difluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3,5-difluorobenzoic acid
Reactant of Route 3
2-Amino-3,5-difluorobenzoic acid
Reactant of Route 4
2-Amino-3,5-difluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-3,5-difluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-3,5-difluorobenzoic acid

Citations

For This Compound
1
Citations
F Hu, PJ Morris, J Bonaventura, H Fan… - European journal of …, 2021 - Elsevier
Designer Receptors Exclusively Activated by Designer Drugs (DREADD) are a preclinical chemogenetic approach with clinical potential for various disorders. In vivo visualization of …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.